2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate
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Overview
Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound binds effectively to the active site of COX enzymes, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: Similar structure but lacks the benzoylbenzoate group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Similar core structure with variations in the substituents.
Uniqueness
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is unique due to its combination of a piperidine ring, benzothiazole moiety, and benzoylbenzoate group.
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-24(18-7-3-1-4-8-18)19-9-11-20(12-10-19)25(30)31-21-13-14-22-23(17-21)32-26(27-22)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXOPOFPPKEFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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